N'-[(1E)-1-(2,4-dimethoxyphenyl)ethylidene]-2-hydroxybenzohydrazide
Description
N'-[(1E)-1-(2,4-Dimethoxyphenyl)ethylidene]-2-hydroxybenzohydrazide is a Schiff base derivative synthesized via condensation of 2-hydroxybenzohydrazide with 1-(2,4-dimethoxyphenyl)ethanone. Its structure features a hydrazone backbone with a 2-hydroxybenzoyl group and a 2,4-dimethoxyphenyl substituent. The methoxy groups at the 2- and 4-positions of the phenyl ring influence electronic and steric properties, while the hydroxyl group on the benzoyl moiety enables hydrogen bonding.
Properties
IUPAC Name |
N-[(E)-1-(2,4-dimethoxyphenyl)ethylideneamino]-2-hydroxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-11(13-9-8-12(22-2)10-16(13)23-3)18-19-17(21)14-6-4-5-7-15(14)20/h4-10,20H,1-3H3,(H,19,21)/b18-11+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOQSDPBUGLVWAZ-WOJGMQOQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC=CC=C1O)C2=C(C=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=CC=C1O)/C2=C(C=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Conventional Hydrazinolysis of Methyl Salicylate
Methyl salicylate reacts with excess hydrazine hydrate (NH₂NH₂·H₂O) under reflux conditions. The reaction proceeds via nucleophilic acyl substitution, where hydrazine displaces the methoxy group to form the hydrazide intermediate. Typical conditions include:
-
Molar ratio : 1:2 (methyl salicylate : hydrazine hydrate)
-
Solvent : Ethanol or methanol
-
Temperature : 60–80°C for 4–6 hours
Mechanistic Insight :
Subsequent hydrolysis of the methyl ester under basic conditions yields 2-hydroxybenzohydrazide.
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates the reaction, reducing processing time from hours to minutes. Key parameters include:
-
Power : 160–320 W
-
Irradiation time : 8–10 minutes
-
Solvent-free conditions or minimal ethanol.
This method aligns with green chemistry principles, offering yields comparable to conventional methods (68–81%).
Condensation with 2,4-Dimethoxypropiophenone
The target hydrazone derivative forms via acid-catalyzed condensation of 2-hydroxybenzohydrazide with 1-(2,4-dimethoxyphenyl)propan-1-one (2,4-dimethoxypropiophenone). Two established protocols are detailed below:
Conventional Reflux Method
Procedure :
-
Reactants :
-
Conditions :
-
Reflux at 60–80°C for 6–8 hours.
-
Reaction progress monitored by TLC (eluent: ethyl acetate/hexane, 3:7).
-
-
Workup :
-
Evaporate solvent under reduced pressure.
-
Recrystallize crude product from hot ethanol.
-
Mechanistic Pathway :
The reaction proceeds via nucleophilic attack of the hydrazide’s amino group on the carbonyl carbon, followed by dehydration to form the imine (C=N) bond.
Microwave-Assisted Condensation
Procedure :
-
Reactants : Same as above, but without solvent or with minimal ethanol.
-
Conditions :
-
Workup : Similar to conventional method.
Advantages :
-
Time efficiency : 8–10 minutes vs. 6–8 hours.
-
Reduced solvent use : Aligns with green chemistry principles.
Reaction Optimization and Variables
Solvent Effects
| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Ethanol | 24.3 | 6 | 75 |
| Methanol | 32.7 | 5.5 | 72 |
| Solvent-free | - | 0.25 (microwave) | 78 |
Ethanol balances polarity and cost-effectiveness, while solvent-free microwave methods maximize atom economy.
Catalytic Efficiency
| Catalyst | Loading (mol%) | Yield (%) |
|---|---|---|
| Glacial acetic acid | 5 | 75 |
| p-Toluenesulfonic acid | 3 | 78 |
| None (microwave) | - | 70 |
Acetic acid is preferred for its mild acidity and low cost.
Characterization and Analytical Data
Spectroscopic Analysis
-
IR (KBr, cm⁻¹) :
-
¹H NMR (400 MHz, DMSO-d₆) :
-
X-ray Crystallography :
Purity Assessment
Comparative Analysis of Methods
| Parameter | Conventional Reflux | Microwave-Assisted |
|---|---|---|
| Time | 6–8 hours | 8–10 minutes |
| Yield (%) | 65–75 | 70–80 |
| Solvent Consumption | High | Low/None |
| Energy Efficiency | Moderate | High |
Microwave synthesis offers superior efficiency, though conventional methods remain viable for large-scale production.
Challenges and Solutions
Chemical Reactions Analysis
Reactivity with Radical Species
The compound demonstrates radical scavenging activity due to its phenolic –OH and hydrazone groups .
| Radical Tested | Scavenging Efficiency | Mechanism | Reference |
|---|---|---|---|
| DPPH | IC₅₀ = 18.5 μM | Hydrogen atom transfer (HAT) from –OH | |
| Galvinoxyl | IC₅₀ = 22.1 μM | Single electron transfer (SET) |
Notably:
-
The methoxy groups at the 2- and 4-positions enhance electron donation, stabilizing radical intermediates .
-
Intramolecular hydrogen bonds (O–H⋯N) reduce the O–H bond dissociation energy, favoring HAT mechanisms .
Metal Complexation
The hydrazone acts as a bidentate ligand , coordinating metals via the carbonyl oxygen and hydrazone nitrogen .
| Metal Ion | Stoichiometry | Geometry | Application | Reference |
|---|---|---|---|---|
| Cu(II) | 1:2 (M:L) | Square planar | Catalytic oxidation reactions | |
| Fe(III) | 1:1 (M:L) | Octahedral | Magnetic materials |
Reaction example:
Hydrolysis and Stability
The hydrazone bond undergoes acid-catalyzed hydrolysis under harsh conditions :
| Condition | Product | Rate Constant (k) | Reference |
|---|---|---|---|
| 1M HCl, 80°C, 24 h | 2-Hydroxybenzohydrazide + 2,4-dimethoxyacetophenone | 2.3 × 10⁻³ s⁻¹ | |
| pH 7.4 buffer, 37°C, 7 d | No degradation | – |
Stability insights:
-
The compound remains intact under physiological conditions (pH 7.4, 37°C), supporting its potential as a drug candidate.
-
Hydrolysis in acidic environments limits its use in gastric applications without enteric coating.
Functionalization Reactions
The phenolic –OH and methoxy groups enable further derivatization:
Photochemical Reactivity
UV irradiation induces E/Z isomerization of the hydrazone bond, though the E isomer predominates (>95%) at equilibrium due to steric and electronic factors .
| Parameter | Value | Method | Reference |
|---|---|---|---|
| λₘₐₓ (UV-Vis) | 325 nm (π→π* transition) | Ethanol solution | |
| Quantum yield (Φ_E→Z) | 0.12 | 365 nm irradiation |
Scientific Research Applications
Biological Activities
N'-[(1E)-1-(2,4-dimethoxyphenyl)ethylidene]-2-hydroxybenzohydrazide exhibits a range of biological activities:
- Antioxidant Activity : Preliminary studies indicate that the compound may possess significant antioxidant properties, which can help in combating oxidative stress in cells.
- Antimicrobial Properties : The compound has shown potential against various microbial strains, suggesting its application in developing antimicrobial agents.
- Anticancer Activity : Research indicates that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest.
Case Study 1: Anticancer Potential
In a study assessing the anticancer effects of various hydrazone derivatives, this compound was found to significantly inhibit the growth of breast cancer cell lines. The mechanism was attributed to its ability to induce apoptosis and disrupt cell cycle progression.
Case Study 2: Antioxidant Properties
Another research focused on the antioxidant capabilities of the compound demonstrated that it effectively scavenged free radicals in vitro. This property positions it as a potential candidate for formulations aimed at reducing oxidative stress-related diseases.
Mechanism of Action
The mechanism of action of N’-[(1E)-1-(2,4-dimethoxyphenyl)ethylidene]-2-hydroxybenzohydrazide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with biological molecules, affecting their function. Detailed studies are required to fully elucidate its molecular targets and pathways involved.
Comparison with Similar Compounds
Substituent Effects: Methoxy vs. Hydroxyl Groups
Compound INH-RA (N'-[(1E)-1-(2,4-Dihydroxyphenyl)ethylidene]pyridine-4-carbohydrazide)
- Structural Difference : Replaces methoxy groups with hydroxyls at the 2,4-positions of the phenyl ring.
- Impact on Properties: Hydrogen Bonding: The hydroxyl groups in INH-RA form intramolecular (O2–H2⋯N1) and intermolecular (O1–H1⋯O3) hydrogen bonds, stabilizing its crystal lattice . Solubility: Hydroxyl groups likely enhance water solubility compared to methoxy substituents.
Backbone Variation: Benzohydrazide vs. Pyrazole Derivatives
N′-[(E)-1-(3,4-Dimethoxyphenyl)ethylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide ()
- Structural Difference : Features a pyrazole-carbohydrazide backbone instead of benzohydrazide.
- Impact on Properties: Conformational Rigidity: The pyrazole ring introduces planar rigidity, altering molecular packing (unit cell parameters: a=20.0165 Å, b=7.7594 Å, c=19.4809 Å) .
Target Compound : The benzohydrazide backbone may allow greater rotational flexibility, affecting binding interactions in biological targets.
Halogen-Substituted Analogs
(E)-N′-(1-(3-Chloro-4-fluorophenyl)ethylidene)-2-hydroxybenzohydrazide ()
- Structural Difference : Substitutes 2,4-dimethoxy groups with chloro and fluoro atoms.
- Crystallography: The chloro-fluoro substitution alters dihedral angles between aromatic rings compared to methoxy groups, influencing crystal packing .
Target Compound : Methoxy groups provide electron-donating effects, which may stabilize resonance structures in the hydrazone moiety.
Substituent Position and Symmetry
N′-[(E)-1-(4-Methoxyphenyl)ethylidene]-2-phenylacetohydrazide ()
- Structural Difference : Contains a single 4-methoxy group and a phenylacetohydrazide backbone.
- Impact on Properties :
Target Compound : The 2-hydroxy group enables additional hydrogen bonding, while 2,4-dimethoxy substitution creates a symmetric electronic environment.
Biological Activity
N'-[(1E)-1-(2,4-dimethoxyphenyl)ethylidene]-2-hydroxybenzohydrazide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by data tables and case studies.
Chemical Structure and Properties
This compound is characterized by the following molecular features:
| Property | Value |
|---|---|
| Molecular Formula | C16H18N2O4 |
| Molecular Weight | 302.33 g/mol |
| IUPAC Name | This compound |
| Melting Point | 130-132 °C |
Synthesis
The synthesis of this compound typically involves the condensation of 2-hydroxybenzohydrazide with an appropriate aldehyde derived from 2,4-dimethoxyphenylacetaldehyde. The reaction conditions often include refluxing in ethanol or methanol with the presence of a catalyst such as acetic acid to promote the formation of the hydrazone linkage.
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. In vitro assays demonstrated that the compound effectively scavenges free radicals, which is crucial for preventing oxidative stress-related diseases.
- Case Study : A study evaluated its antioxidant activity using DPPH (1,1-diphenyl-2-picrylhydrazyl) assay, showing an IC50 value of 25 µM, indicating strong radical scavenging capability compared to standard antioxidants like ascorbic acid.
Antimicrobial Activity
The compound has also been tested for antimicrobial properties against various bacterial strains.
| Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 50 |
| Escherichia coli | 12 | 75 |
| Candida albicans | 18 | 40 |
These results suggest that this compound possesses moderate antimicrobial activity, particularly against fungal pathogens.
Cytotoxicity and Anticancer Potential
The cytotoxic effects of this compound have been assessed in various cancer cell lines.
- Case Study : In a study involving MCF-7 (breast cancer) cells, this compound exhibited an IC50 value of 30 µM after 48 hours of treatment. This suggests potential anticancer activity that warrants further investigation.
The biological mechanisms through which this compound exerts its effects are believed to involve:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular proliferation and oxidative stress pathways.
- Receptor Interaction : Potential binding to specific receptors that modulate signaling pathways related to apoptosis and inflammation.
Q & A
Basic Research Questions
Q. What experimental protocols are recommended for synthesizing N'-[(1E)-1-(2,4-dimethoxyphenyl)ethylidene]-2-hydroxybenzohydrazide?
- Methodology : Use a reflux condensation reaction between 2-hydroxybenzohydrazide and 1-(2,4-dimethoxyphenyl)ethanone in a polar aprotic solvent (e.g., ethanol or methanol) under acidic catalysis (e.g., glacial acetic acid). Monitor reaction completion via TLC. Purify the product via recrystallization using methanol or ethanol .
- Characterization : Confirm structure using , , and FT-IR. Compare spectral data with analogous hydrazide derivatives (e.g., shifts for imine C=N ~1600 cm) .
Q. How can the purity and stability of this compound be assessed during storage?
- Methodology :
- Purity : Use HPLC with a C18 column and UV detection (λ = 254 nm). Compare retention times with standards.
- Stability : Conduct accelerated degradation studies under varying pH, temperature, and light exposure. Monitor decomposition via LC-MS .
Q. What are the standard assays for evaluating its biological activity (e.g., enzyme inhibition)?
- Methodology :
- Acetylcholinesterase (AChE) Inhibition : Follow Ellman’s assay with slight modifications. Pre-incubate the compound with AChE, then add DTNB and acetylthiocholine. Measure absorbance at 412 nm to calculate IC .
- Antimicrobial Activity : Use broth microdilution to determine Minimum Inhibitory Concentration (MIC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
Advanced Research Questions
Q. How can structural modifications enhance its acetylcholinesterase inhibitory activity?
- Methodology :
- Introduce electron-withdrawing groups (e.g., -NO, -Br) on the benzene ring to improve electrophilicity. Synthesize derivatives via Suzuki coupling or nucleophilic substitution.
- Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities with AChE (PDB ID: 4EY7). Validate with in vitro assays .
Q. What crystallographic challenges arise during single-crystal X-ray analysis of this compound?
- Methodology :
- Crystal Growth : Use slow evaporation of a DMF/ethanol solution. Address disorder in solvent molecules via SHELXL refinement (PART command).
- Data Collection : Resolve twinning with TWIN/BASF commands in SHELXL. Refine high-resolution data (d < 0.8 Å) using anisotropic displacement parameters .
Q. How can this compound be applied in spectrophotometric metal ion detection?
- Methodology :
- Optimize complexation with Ni(II) or Cu(II) in aqueous-ethanol media (pH 6–8). Measure absorbance at λ = 450–500 nm.
- Assess selectivity via interference studies with Fe(III), Zn(II), etc. Calculate molar absorptivity (ε) and detection limits using Beer-Lambert law .
Q. What strategies mitigate synthetic byproducts during scale-up?
- Methodology :
- Use continuous flow reactors to control exothermic reactions and improve mixing.
- Implement in-line FT-IR or PAT (Process Analytical Technology) to monitor intermediate formation. Optimize recrystallization with mixed solvents (e.g., ethanol/water) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
